molecular formula C13H16BF3O3 B1459083 2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628442-55-6

2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1459083
CAS RN: 1628442-55-6
M. Wt: 288.07 g/mol
InChI Key: LLJRSXMGPKHUQX-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DFMF-TMDD, is an organoboron compound that has been gaining attention for its potential applications in scientific research. This compound is a boron-containing compound that has a unique structure, which makes it a useful tool for a variety of applications. DFMF-TMDD has a wide range of applications in scientific research, from biochemical and physiological effects to future directions.

Scientific Research Applications

Synthesis and Material Science

Synthesis of Pinacolylboronate-Substituted Stilbenes

A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. This methodology has been applied to synthesize boron-containing resveratrol analogues and is explored for potential applications in LCD technology and as intermediates for neurodegenerative disease therapeutics (Das et al., 2015).

Precision Synthesis for Electronic Materials

The Suzuki-Miyaura coupling polymerization of a related dioxaborolane compound has been investigated for the synthesis of poly(3-hexylthiophene) (P3HT), a material with applications in organic electronics. The process yields P3HT with high regioregularity, a crucial factor for its electronic properties (Yokozawa et al., 2011).

Synthetic Chemistry Applications

Novel Catalysts and Synthetic Routes

A direct approach to organic/inorganic semiconductor hybrid particles has been developed using functionalized polyfluorene ligands. This method is critical for synthesizing high-quality cadmium selenide quantum dots, demonstrating the role of such boron-containing compounds in advancing materials chemistry (de Roo et al., 2014).

properties

IUPAC Name

2-[4-(difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-6-5-8(7-10(9)15)18-11(16)17/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJRSXMGPKHUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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